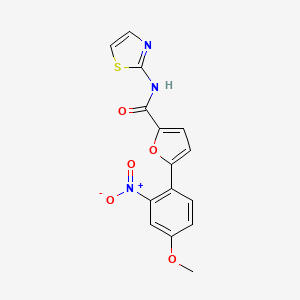

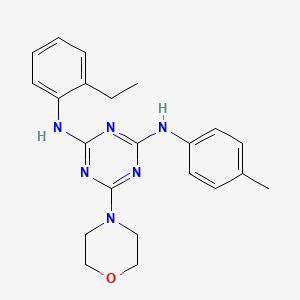

![molecular formula C7H11N3O4 B2364415 Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 2308059-12-1](/img/structure/B2364415.png)

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate, also known as MIDA boronate, is a chemical compound that has been gaining significant attention in scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, drug discovery, and materials science.

Mécanisme D'action

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate acts as a boron donor in chemical reactions. It forms stable complexes with various molecules, including carboxylic acids, amines, and alcohols. The boron atom in this compound boronate has a high affinity for oxygen and nitrogen atoms, which allows for selective functionalization of molecules.

Biochemical and Physiological Effects:

This compound boronate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies and is considered safe for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several advantages for use in laboratory experiments. It is a stable and versatile molecule that can be easily modified to suit various research needs. It is also non-toxic and considered safe for use in laboratory experiments.

However, this compound boronate has some limitations. It is relatively expensive and not readily available in large quantities. It is also sensitive to air and moisture, which can affect its stability and reactivity.

Orientations Futures

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several potential future directions for scientific research. These include:

1. Development of new synthetic methods for this compound boronate and its derivatives.

2. Exploration of new applications for this compound boronate in drug discovery and materials science.

3. Investigation of the biochemical and physiological effects of this compound boronate.

4. Development of new boron-containing materials using this compound boronate as a precursor.

Conclusion:

This compound, or this compound boronate, is a versatile molecule that has been widely used in scientific research. It has unique properties that make it a valuable tool for organic synthesis, drug discovery, and materials science. While there is still much to be learned about this compound boronate, it has the potential to be a valuable tool for scientific research in the future.

Méthodes De Synthèse

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is synthesized by reacting boric acid with methylamine and diethyl malonate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Applications De Recherche Scientifique

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be easily modified to suit various research needs. Its applications include:

1. Organic Synthesis: this compound boronate is used as a protecting group for carboxylic acids, which allows for selective functionalization of the molecule. It is also used as a building block for the synthesis of complex organic molecules.

2. Drug Discovery: this compound boronate is used as a tool for identifying and developing new drugs. It is used to modify drug molecules to improve their efficacy and reduce their toxicity.

3. Materials Science: this compound boronate is used as a precursor for the synthesis of boron-containing materials such as boron nitride and boron carbide. It is also used in the production of organic electronic materials.

Propriétés

IUPAC Name |

methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-14-5(11)3-10-6(12)4(2-8)9-7(10)13/h4H,2-3,8H2,1H3,(H,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVZFICJVWGMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C(NC1=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)

![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)